molecular formula C13H12O B1610585 3-Methyl-5-phenylphenol CAS No. 50715-82-7

3-Methyl-5-phenylphenol

Cat. No.: B1610585
CAS No.: 50715-82-7
M. Wt: 184.23 g/mol
InChI Key: BRDBTVDUEPOHFO-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylphenol is an organic compound with the molecular formula C13H12O It is a derivative of phenol, characterized by the presence of a methyl group and a phenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-phenylphenol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions to achieve the desired substitution.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro, sulfo, and halo derivatives of this compound

Scientific Research Applications

3-Methyl-5-phenylphenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.

    Industry: It is utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame-retardant properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylphenol involves its interaction with various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic system allows it to participate in π-π interactions with proteins and nucleic acids, affecting their activity and stability.

Comparison with Similar Compounds

    Phenol: The parent compound, with a simpler structure lacking the methyl and phenyl groups.

    4-Methylphenol (p-Cresol): Similar to 3-Methyl-5-phenylphenol but with a methyl group in the para position.

    2-Phenylphenol: Contains a phenyl group in the ortho position relative to the hydroxyl group.

Uniqueness: this compound is unique due to the specific positioning of its methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other phenol derivatives. This unique structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-methyl-5-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDBTVDUEPOHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503186
Record name 5-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50715-82-7
Record name 5-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Iodotrimethyl silane (26.4 ml; 0.185 mol) was added to a solution of 3-methoxy-5-phenyltoluene (26.6 g; 0.168 mol) in trichloromethane (110 ml). The mixture was reflux for 12 hours and extracted with ether. The organic phase was evaporated and purified by flash chromatography, eluting with petroleum ethyl acetate (90/10) to give 3-methyl-5-phenylphenol as a foam. Yield=93%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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